2-Trifluoromethyl-biphenyl-4-ol
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Overview
Description
2-Trifluoromethyl-biphenyl-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-biphenyl-4-ol typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the radical trifluoromethylation of biphenyl derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-biphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
2-Trifluoromethyl-biphenyl-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-biphenyl-4-ol and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.
4-Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring, differing in the absence of the biphenyl structure.
Uniqueness
2-Trifluoromethyl-biphenyl-4-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on a biphenyl structure. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H9F3O |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-phenyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
SBXNDMGSQWQBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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